2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one
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Description
The compound “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one” is a pyrimidine-piperazine hybrid . It has a molecular weight of 273.31 . The IUPAC name for this compound is 4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline .
Synthesis Analysis
The synthesis of this compound involves the design and creation of new pyrimidine-piperazine hybrid molecules . The synthesized compounds were characterized using 1HNMR, 13C NMR, MS and elemental analysis . The activity of the new compounds were compared with that of antibiotics .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16FN5/c15-11-9-17-14 (18-10-11)20-7-5-19 (6-8-20)13-3-1-12 (16)2-4-13/h1-4,9-10H,5-8,16H2 .Chemical Reactions Analysis
The compound is part of a series of new pyrimidine-piperazine hybrid molecules that were designed and synthesized as possible antimicrobial agents . The synthesized compounds were compared with standard antibiotics such as ampicillin/tetracycline, ceftazidime, and vancomycin .Physical and Chemical Properties Analysis
The compound is a powder at room temperature .Mechanism of Action
The compound interferes with the production of pyrimidine, a compound that fungi need to make DNA . It does this by blocking an enzyme called dihydroorotate dehydrogenase (DHODH), which is involved in producing pyrimidine . The resulting lack of pyrimidine is expected to prevent the fungi from multiplying and spreading .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c1-22-15(25)13-4-2-3-5-14(13)21-17(22)24-8-6-23(7-9-24)16-19-10-12(18)11-20-16/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHQJLKQCJBZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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